molecular formula C7H5NS B030560 Benzothiazole CAS No. 95-16-9

Benzothiazole

Cat. No.: B030560
CAS No.: 95-16-9
M. Wt: 135.19 g/mol
InChI Key: IOJUPLGTWVMSFF-UHFFFAOYSA-N
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Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. It consists of a benzene ring fused to a thiazole ring. This compound is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated benzothiazoles, nitrobenzothiazoles, sulfonated benzothiazoles.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, and their inhibition can lead to the disruption of these processes, resulting in the antibacterial activity of this compound derivatives.

Mode of Action

The mode of action of this compound derivatives can vary based on the aryl group substitution. Studies on intact bacterial cells and plasmid DNA have revealed that these compounds can exhibit different modes of action . For instance, some this compound derivatives have been found to cause significant apoptotic death of certain cell lines .

Biochemical Pathways

This compound derivatives can affect several biochemical pathways due to their interaction with multiple targets. For instance, they can inhibit the function of enzymes like dihydroorotase and DNA gyrase, which are involved in nucleotide synthesis and DNA replication, respectively . By inhibiting these enzymes, this compound derivatives can disrupt the normal functioning of these pathways, leading to the death of the bacterial cells.

Pharmacokinetics

The pharmacokinetics of this compound derivatives can vary based on their chemical structure. For instance, certain this compound derivatives have been found to have good bioavailability (>52%) by oral dose . This suggests that these compounds can be effectively absorbed and distributed in the body, which is crucial for their antibacterial activity.

Result of Action

The result of this compound’s action at the molecular and cellular level can be quite significant. For instance, certain this compound derivatives have been found to cause significant apoptotic death of certain cell lines . This can lead to the death of the bacterial cells, thereby exhibiting their antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzothiazoles have been found in various environmental matrices, suggesting that they can persist in the environment . Furthermore, the presence of benzothiazoles in the environment can potentially worsen water quality, highlighting the need for careful management of these compounds .

Safety and Hazards

Benzothiazole is toxic if swallowed or in contact with skin . It is harmful if inhaled and causes serious eye irritation . It is also harmful to aquatic life .

Future Directions

Benzothiazole and its derivatives have shown potential in various fields, including as anti-tubercular compounds , antibacterial agents , and in the development of novel therapeutics . The development of novel antibiotics to control resistance problems is crucial . The future of this compound research lies in the development of more potent biologically active this compound-based drugs .

Comparison with Similar Compounds

    Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.

    Thiazole: Lacks the fused benzene ring.

    Benzimidazole: Contains a nitrogen atom instead of sulfur.

Uniqueness:

Properties

IUPAC Name

1,3-benzothiazole
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InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
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InChI Key

IOJUPLGTWVMSFF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=CS2
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Molecular Formula

C7H5NS
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DSSTOX Substance ID

DTXSID7024586
Record name Benzothiazole
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Molecular Weight

135.19 g/mol
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Physical Description

Liquid, Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS], Clear to amber liquid; quinoline-like, rubbery odour
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Boiling Point

227-228 °C AT 765 MM HG, 231.00 to 233.00 °C. @ 760.00 mm Hg
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE, Very soluble in ether, soluble in acetone, slightly soluble in water., 4.3 mg/mL at 25 °C, Very slightly soluble in water; Soluble in acetone, carbon disulfide, Miscible at room temperature (in ethanol)
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Density

1.246 AT 20 °C/4 °C, 1.236-1.240
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Yellow liquid

CAS No.

95-16-9
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Melting Point

2 °C
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Synthesis routes and methods I

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
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[Compound]
Name
polyphosphoric acid
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Synthesis routes and methods II

Procedure details

A mixture of 9,9-Diethyl-7-bromo-fluorene-2-carboxaldehyde (49.35 g., 0.15 mol.), 2-amino thiophenol (20 ml. 0.187 mol., 1,25 eq.), and DMSO (110 ml) was heated in an oil bath to a bath temperature of 195° C., held there for 45 minutes, and then poured into water. The separated solids were collected, reslurried in 1:4 acetic acid-water (1000 ml.) filtered, and washed with water and dilute sodium bicarbonate solution. These solids, 80.05 g., were then reslurried in hot ethanol, (600 ml), cooled and filtered to get the product benzothiazole, 45.69 g., m.p. 133.6-135° C. An additional 6.6 g., m.p. 134.6-135.5° C., was obtained by chromatography of the ethanol filtrate. Total recovery 52.29 g. (80.3% yield). Mass Spec: m/z 433, 435, (M+). Anal: Calcd for C24H20BrNS: C, 66.37; H, 4.64; Br, 18.40; N, 3.23; and S, 7.37. Found: C, 66.46; H, 4.52; Br, 18.54; N, 3.14; and S, 7.19.
Name
9,9-Diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
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reactant
Reaction Step One
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20 mL
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110 mL
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Yield
80.3%

Synthesis routes and methods III

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (220 mg, 1.39 mmol) and 2-but-3-ynyl-5-fluoro-benzo[d]thiazole (286 mg, 1.39 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 38 mg-(0.13 mmol, 100%) of 5-fluoro-2-(4-pyridin-2-yl)but 3-ynyl)benzo[d]thiazole as an orange solid.
Quantity
220 mg
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reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (193 mg, 1.22 mmol) and 2-but-3-ynyl-4-methyl-benzo[d]thiazole (246 mg, 1.22 mmol). The crude residue was purified by flash chromatography DCM/MeOH 99:1 to 98:2) to yield 86 mg (0.31 mmol, 25%) of 4-methyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a brown oil.
Quantity
193 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-methyl-benzo[d]thiazole
Quantity
246 mg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (46 mg, 0.29 mmol) and 2-but-3-ynyl-4,7-dimethyl-benzo[d]thiazole (63 mg, 0.29° mmol). The crude residue was purified by flash chromatography (CM/MeOH 99:1 to 98:2) to yield 15 mg (52 mmol, 18%) of 4,7-dimethyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a yellow solid.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4,7-dimethyl-benzo[d]thiazole
Quantity
63 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiazole
Reactant of Route 2
Benzothiazole
Reactant of Route 3
Benzothiazole
Reactant of Route 4
Benzothiazole
Reactant of Route 5
Reactant of Route 5
Benzothiazole
Reactant of Route 6
Reactant of Route 6
Benzothiazole

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